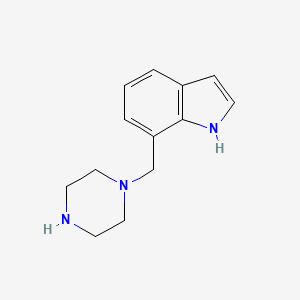![molecular formula C7H10F2O B13635712 {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol](/img/structure/B13635712.png)
{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{2,2-Difluorobicyclo[310]hexan-1-yl}methanol is a chemical compound with the molecular formula C7H10F2O It is a bicyclic structure featuring two fluorine atoms and a hydroxyl group attached to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol typically involves the use of difluorocyclopropenes and cyclopropylanilines. A common method is the (3 + 2) annulation reaction, which can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation . This method provides good yields for a broad range of derivatives.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of {2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool for studying biochemical pathways and developing new therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.0]hexan-2-one: A related compound with a ketone functional group.
Bicyclo[2.1.1]hexane: Another bicyclic structure with different ring sizes and substitution patterns.
2,2-Difluorocyclopropane: A simpler fluorinated compound with a three-membered ring.
Uniqueness
{2,2-Difluorobicyclo[3.1.0]hexan-1-yl}methanol is unique due to its combination of a bicyclic structure, fluorine atoms, and a hydroxyl group. This combination imparts distinct chemical and physical properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C7H10F2O |
|---|---|
Peso molecular |
148.15 g/mol |
Nombre IUPAC |
(2,2-difluoro-1-bicyclo[3.1.0]hexanyl)methanol |
InChI |
InChI=1S/C7H10F2O/c8-7(9)2-1-5-3-6(5,7)4-10/h5,10H,1-4H2 |
Clave InChI |
HPMUAPGJCSBQNY-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2(C1C2)CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,4,5,5-Tetramethyl-2-[2-(2-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B13635635.png)


![2-[3-(Trifluoromethyl)phenyl]acrylic acid methyl ester](/img/structure/B13635654.png)









